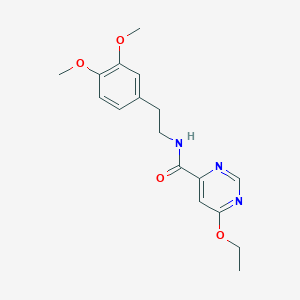

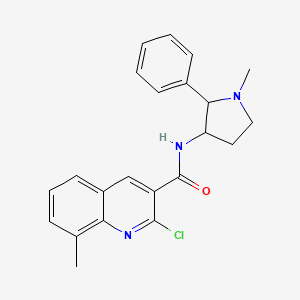

![molecular formula C28H19N3O6 B2921718 [5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate CAS No. 522655-60-3](/img/structure/B2921718.png)

[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains several functional groups, including a nitrile group (-CN), a nitro group (-NO2), a carboxylate ester group (-CO2R), and an aromatic naphthalene ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the nitrile group could be introduced through a cyanation reaction, the nitro group through a nitration reaction, and the carboxylate ester group through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and an aromatic ring. The nitrile, nitro, and ester groups would all contribute to the polarity of the molecule .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, the nitro group could be reduced to an amine, and the ester could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic ring. For example, it would likely be relatively polar due to the presence of the nitrile, nitro, and ester groups .Scientific Research Applications

Synthesis and Structure-Activity Relationship in Cytotoxicity

Research on derivatives of naphthalene, such as 5-arylidene-2(5H)-furanone derivatives, demonstrates their application in developing compounds with significant cytotoxicity against various cancer cell lines. The modifications of the naphthalene ring structure, including the introduction of nitro groups, have shown to increase the cytotoxic activity, highlighting their potential in cancer research (Seong-Cheol Bang et al., 2004).

Environmental and Chemical Studies

Investigations into the gas-phase reactions of naphthalene derivatives with OH radicals and N2O5 reveal insights into their atmospheric behavior and degradation processes. These studies are crucial for understanding the environmental impact of such compounds and their role in atmospheric chemistry (R. Atkinson et al., 1987).

Material Science and Contaminant Removal

Naphthalene-amide-bridged Ni(ii) complexes show promise in material science, particularly in the synthesis of carbon nanotubes (CNTs) and the removal of contaminants like rhodamine B and Congo red. These applications demonstrate the compound's potential in environmental remediation and the development of new materials (J. Zhao et al., 2020).

Exploration of Non-bonded Intra-molecular Interactions

Studies on 1,8-disubstituted naphthalene compounds provide insights into non-bonded intra-molecular interactions, which are critical for understanding the structural and electronic properties of complex molecules. This research has implications for the design of new molecules with specific properties and behaviors (C. Crasto & E. Stevens, 2002).

Future Directions

properties

IUPAC Name |

[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N3O6/c1-36-25-14-13-18(15-20(17-29)27(32)30-23-11-4-5-12-24(23)31(34)35)16-26(25)37-28(33)22-10-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3,(H,30,32)/b20-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIYLCSONWUGBN-HMMYKYKNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

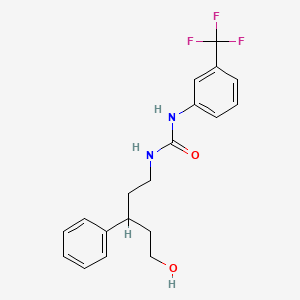

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2921640.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2921643.png)

![8-(4-fluorophenyl)-N-isobutyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2921644.png)

![2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2921647.png)

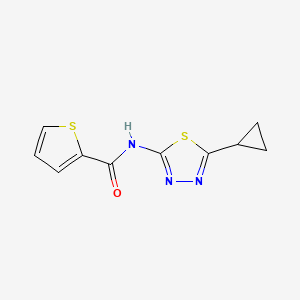

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2921648.png)

![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/no-structure.png)

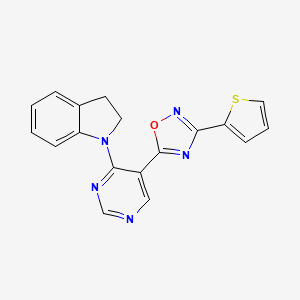

![2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921651.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2921658.png)